Pyrocatechol monoglucoside

説明

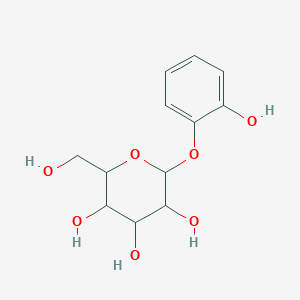

Structure

3D Structure

特性

IUPAC Name |

2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-4-2-1-3-6(7)14/h1-4,8-17H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZWIAATAZXMRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to Pyrocatechol Monoglucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pyrocatechol (B87986) monoglucoside, a phenolic glycoside of interest to the scientific community. This document details its chemical identity, physicochemical properties, and relevant experimental protocols, presented in a format tailored for researchers and professionals in drug development.

Chemical Identity and Nomenclature

Pyrocatechol monoglucoside is a glycoside formed from pyrocatechol (a benzenediol) and a glucose molecule.

IUPAC Name: (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol[1]

Synonyms:

-

Pyrocatechol-O-β-D-glucopyranoside[1]

-

2-(β-D-glucopyranosyloxy)phenol

-

o-Hydroxyphenyl β-D-glucoside[1]

-

Pyrocatecholmonoglucoside[1]

CAS Number: 2400-71-7

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₇ | [1] |

| Molecular Weight | 272.25 g/mol | [1] |

| Appearance | White to off-white powder | |

| Melting Point | 163-164 °C | |

| Solubility | Soluble in water, methanol, and ethanol (B145695). | |

| Purity | >98% (as per commercial suppliers) |

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound from natural sources, as described in the scientific literature.

Isolation from Itoa orientalis

This compound has been isolated from the bark, twigs, and leaves of Itoa orientalis. The general protocol for the extraction and isolation of phenolic glycosides from this plant is as follows:

Protocol:

-

Extraction:

-

The air-dried and powdered plant material (bark, twigs, and leaves) of I. orientalis is extracted with 80% ethanol at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and then partitioned successively with chloroform (B151607), ethyl acetate, and n-butanol.

-

The n-butanol fraction, which contains the phenolic glycosides, is concentrated under reduced pressure.

-

-

Chromatographic Separation:

-

The n-butanol fraction is subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform and methanol.

-

Fractions containing similar compounds (as monitored by thin-layer chromatography) are combined.

-

Further purification is achieved by repeated column chromatography on Sephadex LH-20 (eluting with methanol) and octadecylsilyl (ODS) silica gel (eluting with a methanol-water gradient).

-

-

Identification:

-

The structure of the isolated this compound is confirmed by comparison of its spectroscopic data (¹H NMR, ¹³C NMR, and MS) with previously reported values.

-

Workflow Diagram:

Caption: Experimental workflow for the isolation of this compound.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification of this compound. The following are the expected spectral characteristics based on its structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Signals corresponding to the four protons on the pyrocatechol ring, typically observed in the region of δ 6.5-7.5 ppm. The splitting pattern will be complex due to ortho and meta couplings.

-

Anomeric Proton: A characteristic doublet for the anomeric proton (H-1') of the glucose unit, typically found around δ 4.5-5.0 ppm with a large coupling constant (J ≈ 7-8 Hz) indicative of a β-anomeric configuration.

-

Sugar Protons: A series of multiplets for the remaining glucose protons (H-2' to H-6'), generally resonating between δ 3.0-4.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Six signals for the carbons of the pyrocatechol ring, with the two oxygen-bearing carbons appearing at lower field (typically δ 140-150 ppm).

-

Anomeric Carbon: The anomeric carbon (C-1') signal is characteristically found around δ 100-105 ppm.

-

Sugar Carbons: The other five glucose carbons (C-2' to C-6') will resonate in the region of δ 60-80 ppm.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): Expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 271.08 or the sodium adduct [M+Na]⁺ at m/z 295.08.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activities and associated signaling pathways of this compound. However, based on the activities of structurally related phenolic glycosides and the aglycone, pyrocatechol, the following potential areas of interest for future research can be proposed:

-

Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals.

-

Anti-inflammatory Effects: Many natural phenolic glycosides exhibit anti-inflammatory activity.

-

Enzyme Inhibition: The pyrocatechol moiety is a known structural motif in various enzyme inhibitors.

Further research is required to elucidate the specific biological functions and mechanisms of action of this compound. A logical workflow for such an investigation is presented below.

Logical Relationship Diagram:

Caption: Proposed workflow for investigating the biological activity of this compound.

References

The Botanical Presence of Pyrocatechol Monoglucoside: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrocatechol (B87986) monoglucoside, a phenolic glycoside, has been identified as a naturally occurring secondary metabolite in the plant kingdom. This technical guide provides a comprehensive overview of its presence in specific plant species, methodologies for its detection and quantification, and an exploration of its biosynthetic origins. This document is intended to serve as a foundational resource for researchers investigating the pharmacological potential and natural sourcing of this compound.

Natural Occurrence of Pyrocatechol Monoglucoside

This compound has been definitively identified in at least two plant species: Itoa orientalis and Salix babylonica. While the presence in other species is probable, current scientific literature provides the most robust evidence for these two.

-

Itoa orientalis : This plant, belonging to the Salicaceae family, has been shown to contain pyrocatechol-O-β-D-glucopyranoside. The compound has been isolated from the bark, twigs, and leaves of the plant, indicating a widespread distribution within the organism.[1][2]

-

Salix babylonica (Weeping Willow) : The Salix genus is well-known for its rich content of phenolic glycosides. While direct quantification of this compound is not extensively documented, the isolation of structurally similar compounds, such as 2-(Hydroxymethyl) phenyl β-D-glucopyranoside from its roots, strongly suggests the presence of a metabolic framework capable of producing various pyrocatechol derivatives and their glucosides.

Table 1: Quantitative Data on this compound in Plants

| Plant Species | Plant Part | Compound Name | Concentration | Method of Analysis | Reference |

| Itoa orientalis | Bark, Twigs, Leaves | pyrocatechol-O-β-D-glucopyranoside | Not Quantified | Isolation & Spectroscopic Analysis | [1][2] |

| Salix babylonica | Not Specified | This compound | Not Quantified | Inferred from related compounds |

Note: The current body of literature lacks specific quantitative data for this compound. The table highlights the need for further quantitative studies to determine the concentration of this compound in various plant tissues.

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant matrices require a multi-step approach. The following protocols are based on established methodologies for related phenolic glycosides.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound is depicted below.

References

The Biosynthesis of Pyrocatechol Monoglucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway for pyrocatechol (B87986) monoglucoside. The synthesis is presented as a two-stage process, commencing with the microbial production of the precursor, catechol, from glucose in engineered Escherichia coli, followed by the enzymatic glucosylation of catechol to yield pyrocatechol monoglucoside. This document details the metabolic pathways, experimental protocols, and quantitative data associated with this chemoenzymatic synthesis route.

Microbial Biosynthesis of Catechol from Glucose

The production of catechol from a renewable feedstock like glucose is a significant area of research in industrial biotechnology. Engineered strains of Escherichia coli have been developed to efficiently synthesize catechol. The core of this strategy involves redirecting carbon flux from central metabolism into the aromatic amino acid biosynthesis pathway and introducing heterologous enzymes to convert a key intermediate into catechol.

One of the established pathways for microbial catechol production involves the conversion of 3-dehydroshikimic acid (DHS), an intermediate of the shikimate pathway, into catechol. This is achieved by introducing two key enzymes: 3-dehydroshikimate dehydratase and protocatechuate decarboxylase.

Signaling Pathway for Catechol Biosynthesis in Engineered E. coli

The following diagram illustrates the engineered metabolic pathway for the production of catechol from glucose in E. coli.

Quantitative Data for Microbial Catechol Production

The following table summarizes key quantitative data from studies on the production of catechol by engineered E. coli.

| Strain/Condition | Precursor | Product | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |

| Engineered E. coli | Glucose | Catechol | 4.2 | 0.05 (mol/mol) | 0.12 | [1] |

| Engineered E. coli with in situ extraction | Glucose | Catechol | 8.5 | 0.07 (mol/mol) | 0.24 | [1] |

| Engineered E. coli (two-step process) | Glucose | Protocatechuic acid (PCA) | ~45 | - | - | [2] |

| Whole-cell biocatalysis of PCA | Protocatechuic acid (PCA) | Catechol | 17.7 | - | 5.9 | [2] |

Experimental Protocol: Microbial Production and Purification of Catechol

This protocol is a composite based on methodologies described in the literature for the production of catechol in engineered E. coli.[1][2][3]

1.3.1. Strain and Culture Conditions

-

Strain: E. coli strain engineered for catechol production (e.g., expressing 3-dehydroshikimate dehydratase and protocatechuate decarboxylase).

-

Media: Use a defined minimal medium such as M9 salts medium supplemented with glucose (e.g., 20 g/L) as the carbon source, and appropriate antibiotics for plasmid maintenance.

-

Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into Luria-Bertani (LB) medium with appropriate antibiotics and grow overnight at 37°C with shaking (250 rpm).

-

Fermentation: Inoculate the production medium in a shake flask or a bioreactor with the overnight culture to an initial OD600 of ~0.1. Grow the culture at 37°C with shaking. Induce gene expression at an appropriate cell density (e.g., OD600 of 0.6-0.8) with an inducer such as IPTG. Continue the fermentation for a specified period (e.g., 48-72 hours).

1.3.2. Experimental Workflow for Catechol Production

1.3.3. Purification of Catechol from Fermentation Broth

-

Cell Removal: After fermentation, harvest the culture broth and centrifuge at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells.

-

Supernatant Extraction: Carefully decant the supernatant. Acidify the supernatant to a low pH (e.g., pH 2) with an acid like HCl. Extract the catechol from the acidified supernatant using an organic solvent such as ethyl acetate (B1210297). Perform the extraction multiple times to ensure a high recovery rate.

-

Solvent Evaporation: Combine the organic phases and dry them over an anhydrous salt like sodium sulfate. Remove the solvent using a rotary evaporator to obtain crude catechol.

-

Further Purification: The crude catechol can be further purified by methods such as crystallization or sublimation to achieve high purity.[1]

Enzymatic Glucosylation of Catechol

The final step in the biosynthesis of this compound is the enzymatic transfer of a glucose moiety to catechol. Glucansucrases, enzymes produced by lactic acid bacteria, have been shown to effectively catalyze this reaction using sucrose (B13894) as a readily available and inexpensive glucosyl donor.

Enzymatic Reaction for this compound Synthesis

The following diagram illustrates the enzymatic glucosylation of catechol.

Quantitative Data for Enzymatic Glucosylation

| Enzyme | Substrate (Acceptor) | Substrate (Donor) | Product(s) | Key Findings | Reference |

| Glucansucrase (GtfA-ΔN) from Lactobacillus reuteri 121 | Catechol | Sucrose | Catechol glucosides (up to 5 glucose units) | Efficient glucosylation of catechol demonstrated. | [4] |

| Glucansucrases from various lactic acid bacteria | (+)-Catechin (a catechol-containing flavonoid) | Sucrose | (+)-Catechin-4′-O-α-d-glucoside | Conversion of >40% after 24 hours. | [5] |

Experimental Protocol: Enzymatic Synthesis and Purification of this compound

This protocol is based on methodologies for the enzymatic glucosylation of phenolic compounds.[4][5]

2.3.1. Enzyme Preparation

-

Source: Obtain a purified glucansucrase enzyme, for example, from a recombinant expression system or by purification from a bacterial culture such as Lactobacillus reuteri.

-

Enzyme Activity Assay: Determine the activity of the enzyme preparation using a standard assay, such as measuring the release of fructose from sucrose.

2.3.2. Enzymatic Reaction

-

Reaction Mixture: Prepare a reaction mixture containing catechol, sucrose, and the glucansucrase enzyme in a suitable buffer (e.g., sodium acetate buffer, pH 5.5). Typical concentrations might be in the range of 10-100 mM for catechol and 100-500 mM for sucrose.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) with gentle agitation for a specified period (e.g., 24-48 hours).

-

Reaction Monitoring: Monitor the progress of the reaction by taking samples at different time points and analyzing them by High-Performance Liquid Chromatography (HPLC) to quantify the consumption of catechol and the formation of this compound.

2.3.3. Purification of this compound

-

Enzyme Inactivation: Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes) or by precipitation with a solvent like ethanol.

-

Initial Cleanup: Centrifuge the reaction mixture to remove any precipitated protein. The supernatant contains the product, unreacted substrates, and byproducts.

-

Preparative HPLC: Purify the this compound from the supernatant using preparative reverse-phase HPLC. Use a suitable column (e.g., C18) and a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) as the mobile phase.

-

Fraction Collection and Analysis: Collect the fractions corresponding to the this compound peak. Analyze the purity of the collected fractions by analytical HPLC.

-

Solvent Removal: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the purified this compound.

2.3.4. Characterization

Confirm the identity and structure of the purified this compound using analytical techniques such as:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of the glucosidic bond.

This guide provides a foundational understanding of the biosynthesis of this compound through a combined microbial and enzymatic approach. The detailed protocols and data serve as a valuable resource for researchers and professionals in the fields of metabolic engineering, biocatalysis, and drug development. Further optimization of both the microbial production of catechol and the enzymatic glucosylation step can lead to a highly efficient and sustainable process for the synthesis of this valuable compound.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000957) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Glucosylation of Catechol with the GTFA Glucansucrase Enzyme from Lactobacillus reuteri and Sucrose as Donor Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2009077556A1 - Method for preparing purified pyrocatechol - Google Patents [patents.google.com]

Pyrocatechol Monoglucoside: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pyrocatechol (B87986) monoglucoside, a phenolic glycoside with potential applications in various research fields. This document details its fundamental properties, experimental protocols for its isolation and analysis, and insights into its potential biological activities and associated signaling pathways.

Core Properties of Pyrocatechol Monoglucoside

This compound, also known as pyrocatechol-O-beta-D-glucopyranoside, is a naturally occurring compound found in various plant species, including Dioscorea nipponica Makino, Itoa orientalis, and Salix babylonica.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₇ | [2][3][4][5] |

| Molecular Weight | 272.25 g/mol | [2][3][4][5] |

| CAS Number | 2400-71-7 | [2][4][5] |

| Appearance | White solid/powder | [4] |

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and evaluation of the antioxidant activity of this compound.

Isolation of this compound from Dioscorea nipponica Makino

This protocol is adapted from general methods for the isolation of bioactive compounds from Dioscorea nipponica.

1. Plant Material Preparation:

-

Obtain dried rhizomes of Dioscorea nipponica.

-

Pulverize the dried rhizomes into a fine powder and pass through a 100-mesh sieve.

2. Extraction:

-

Defat 100 g of the rhizome powder with anhydrous diethyl ether in a Soxhlet extractor for 2 hours.

-

Dry the defatted powder.

-

Macerate the dried powder with 60% ethanol (B145695) at a 1:10 solid-to-liquid ratio at 60°C for 2 hours. Repeat the extraction twice.

-

Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

3. Fractionation:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

-

Concentrate the ethyl acetate fraction, which is likely to contain phenolic glycosides, under reduced pressure.

4. Column Chromatography:

-

Subject the concentrated ethyl acetate fraction to column chromatography on a silica (B1680970) gel (100-200 mesh) column.

-

Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 to 80:20 v/v) to separate compounds based on polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system and a UV detector.

5. Purification:

-

Combine fractions containing the compound of interest (as indicated by TLC).

-

Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient elution to yield pure this compound.

6. Structure Elucidation:

-

Confirm the structure of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Proposed Enzymatic Synthesis of this compound

This hypothetical protocol is based on established methods for the enzymatic glucosylation of phenolic compounds.

1. Reaction Setup:

-

Prepare a reaction mixture containing pyrocatechol (acceptor), a glucose donor (e.g., sucrose (B13894) or activated glucose), and a suitable glycosyltransferase or β-glucosidase enzyme in an appropriate buffer (e.g., sodium phosphate (B84403) buffer, pH 7.0).

-

The concentrations of substrates and enzyme should be optimized for efficient conversion.

2. Incubation:

-

Incubate the reaction mixture at the optimal temperature for the chosen enzyme (e.g., 30-50°C) with gentle agitation for a specified period (e.g., 24-72 hours).

3. Reaction Termination:

-

Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding an organic solvent like ethanol to precipitate the enzyme.

4. Purification:

-

Centrifuge the mixture to remove the precipitated enzyme.

-

Purify the supernatant containing this compound using column chromatography on silica gel or a suitable resin, followed by preparative HPLC as described in the isolation protocol.

5. Analysis:

-

Analyze the purified product by HPLC and confirm its identity by NMR and mass spectrometry.

In Vitro Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using the following standard assays.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

-

Prepare various concentrations of this compound in a suitable solvent.

-

Mix a specific volume of each sample concentration with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with a buffer to an absorbance of ~0.7 at 734 nm.

-

Add various concentrations of this compound to the ABTS•+ solution.

-

Measure the absorbance at 734 nm after a defined incubation period.

-

Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

3. Ferric Reducing Antioxidant Power (FRAP) Assay:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.

-

Add the sample solution to the FRAP reagent.

-

Measure the absorbance of the resulting blue-colored complex at 593 nm after incubation.

-

Use a standard curve of a known reducing agent (e.g., FeSO₄) to quantify the reducing power of the sample.

Potential Signaling Pathways

The biological activities of this compound are likely influenced by its aglycone, pyrocatechol, which has been shown to modulate key signaling pathways involved in inflammation and oxidative stress.

Inhibition of the NF-κB Signaling Pathway

Pyrocatechol has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway. This inhibition is thought to occur through the suppression of IκB kinase (IKK) activation, which prevents the degradation of IκBα and the subsequent translocation of the NF-κB p65 subunit to the nucleus. This leads to a downregulation of pro-inflammatory gene expression.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Activation of the Nrf2 Signaling Pathway

Pyrocatechol can also activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of activators like pyrocatechol, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various cytoprotective genes.

Caption: Activation of the Nrf2 antioxidant response pathway by this compound.

References

An In-Depth Technical Guide to the Core Differences Between Pyrocatechol and Pyrocatechol Monoglucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the fundamental differences between pyrocatechol (B87986) and its monoglucoside derivative. Pyrocatechol, a dihydroxybenzene, is a well-characterized compound with known antioxidant and cytotoxic properties, primarily mediated through its influence on cellular signaling pathways such as NF-κB and Nrf2. In contrast, pyrocatechol monoglucoside, a phenolic glycoside, is less extensively studied. This guide synthesizes available data on their chemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for their synthesis and bioactivity assessment are provided, alongside visualizations of key signaling pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

Pyrocatechol, also known as catechol, is a significant aromatic compound found in various natural sources and utilized in numerous industrial applications.[1][2][3] Its biological activities, including antioxidant, pro-oxidant, and cytotoxic effects, have been the subject of extensive research.[4][5][6] The presence of two adjacent hydroxyl groups on the benzene (B151609) ring is central to its reactivity and biological functions.[4]

This compound is a glycosidic derivative of pyrocatechol, where a glucose molecule is attached to one of the hydroxyl groups.[7] This structural modification is anticipated to significantly alter its physicochemical properties, such as solubility and membrane permeability, which in turn would impact its bioavailability and biological activity. While pyrocatechol has been identified as an anti-inflammatory agent that suppresses NF-κB activation and activates the Nrf2 pathway, the specific cellular targets and signaling pathways modulated by its monoglucoside remain largely unexplored.[8][9] This guide aims to bridge this knowledge gap by providing a detailed comparison of these two molecules.

Chemical and Physical Properties

The addition of a glucose moiety to the pyrocatechol backbone results in significant changes to its fundamental chemical and physical properties. These differences are summarized in the table below.

| Property | Pyrocatechol | This compound | Reference(s) |

| Synonyms | Catechol, 1,2-Benzenediol, 1,2-Dihydroxybenzene | Pyrocatechol-O-beta-D-glucopyranoside | [2][7] |

| Molecular Formula | C₆H₆O₂ | C₁₂H₁₆O₇ | [2][7] |

| Molecular Weight | 110.11 g/mol | 272.25 g/mol | [2][7] |

| Appearance | Colorless to yellowish crystalline solid | White solid | [3][7] |

| Melting Point | 105 °C | Not available | [3] |

| Boiling Point | 245.5 °C | Not available | [3] |

| Water Solubility | 430 g/L | Expected to be higher than pyrocatechol | [3] |

Biological Activities: A Comparative Overview

The biological activities of pyrocatechol are well-documented, ranging from antioxidant and anti-inflammatory to cytotoxic effects. In contrast, there is a paucity of quantitative data for this compound. The analogy with hydroquinone (B1673460) and its glucoside, arbutin (B1665170), suggests that the glycosylation of pyrocatechol likely modulates its bioactivity. Arbutin is known to be less potent but also less cytotoxic than hydroquinone, with its activity being dependent on hydrolysis to the aglycone form by skin microflora.[10][11] A similar relationship can be anticipated between pyrocatechol and its monoglucoside.

Antioxidant Activity

Cytotoxic Activity

Pyrocatechol has demonstrated cytotoxic effects against various cell lines.[5] The cytotoxicity of this compound has not been extensively reported. Following the hydroquinone/arbutin model, it is plausible that this compound exhibits lower cytotoxicity compared to its aglycone.[10]

| Biological Activity | Pyrocatechol | This compound | Reference(s) |

| Antioxidant Activity (IC50) | Data available (assay dependent) | Not available | [4] |

| Cytotoxicity (IC50) | Data available (cell line dependent) | Not available | [5] |

| Anti-inflammatory Activity | Yes (inhibits NF-κB, activates Nrf2) | Not extensively studied | [8][9] |

Experimental Protocols

Synthesis of this compound (Enzymatic Method)

This protocol is adapted from general methods for the enzymatic synthesis of phenolic glucosides.

Materials:

-

Pyrocatechol

-

Uridine Diphosphate Glucose (UDPG)

-

Glucosyltransferase (e.g., from Bacillus licheniformis)

-

Tris-HCl buffer (pH 7.5)

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

-

Dissolve pyrocatechol and UDPG in Tris-HCl buffer.

-

Add the glucosyltransferase enzyme to the solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation for 24-48 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, stop the reaction by adding ethyl acetate to precipitate the enzyme.

-

Centrifuge the mixture to remove the precipitated enzyme.

-

Extract the supernatant with ethyl acetate to remove unreacted pyrocatechol.

-

The aqueous layer containing the this compound can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of chloroform-methanol).

-

Characterize the purified product using techniques such as NMR and Mass Spectrometry.

DPPH Radical Scavenging Assay for Antioxidant Activity

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Test compounds (Pyrocatechol and this compound)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

-

In a 96-well plate, add a specific volume of each dilution of the test compounds or standard.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.

MTT Assay for Cytotoxicity

Materials:

-

Human cancer cell line (e.g., HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Test compounds (Pyrocatechol and this compound)

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a specific density and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

After 24 hours, treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the concentration of the test compound.

Signaling Pathways and Mechanisms of Action

Pyrocatechol has been shown to modulate key signaling pathways involved in inflammation and oxidative stress. The impact of this compound on these pathways is likely influenced by its cellular uptake and potential for enzymatic cleavage.

NF-κB Signaling Pathway

Pyrocatechol has been reported to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[8] This inhibition is thought to occur through the suppression of IκBα phosphorylation and degradation, which prevents the translocation of NF-κB into the nucleus.

Nrf2 Signaling Pathway

Pyrocatechol can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.[8] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress or activators like pyrocatechol can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.

Hypothetical Bioavailability and Cellular Uptake

The addition of a glucose moiety is expected to increase the hydrophilicity of pyrocatechol, which may affect its ability to cross cell membranes. While passive diffusion is a likely mechanism for pyrocatechol, its monoglucoside might require active transport mechanisms or enzymatic cleavage prior to cellular entry.

Conclusion

The fundamental difference between pyrocatechol and this compound lies in the addition of a glucose molecule, which significantly alters the physicochemical and, consequently, the biological properties of the parent compound. While pyrocatechol is a well-studied molecule with established antioxidant, anti-inflammatory, and cytotoxic effects mediated through pathways like NF-κB and Nrf2, its monoglucoside remains a subject for further investigation. Based on analogous compounds, it is hypothesized that this compound may serve as a pro-drug, exhibiting lower intrinsic activity and toxicity but releasing the active pyrocatechol upon enzymatic hydrolysis. This guide provides a foundational framework for researchers to design and conduct further comparative studies to fully elucidate the therapeutic potential of this compound. Future research should focus on obtaining quantitative data on the biological activities of the monoglucoside and investigating its interactions with key cellular signaling pathways.

References

- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 7. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzymatic synthesis of arbutin undecylenic acid ester and its inhibitory effect on melanin synthesis [pubmed.ncbi.nlm.nih.gov]

- 11. BJOC - A selective and mild glycosylation method of natural phenolic alcohols [beilstein-journals.org]

The Unexplored Potential of Pyrocatechol Monoglucoside: A Deep Dive into the Biological Activities of its Core Moiety

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocatechol (B87986) monoglucoside, a glycosidic derivative of the simple phenolic compound pyrocatechol, represents an intriguing yet largely uninvestigated molecule in the realm of pharmacognosy and drug discovery. While direct research into the biological activities of the glycoside is sparse, the extensive body of evidence surrounding its aglycone, pyrocatechol, provides a strong foundation for predicting its potential therapeutic applications. This technical guide delves into the significant biological activities of the pyrocatechol core, offering insights into the potential antioxidant, anti-inflammatory, and enzyme-inhibiting properties that may be exhibited by its monoglucoside derivative. It is hypothesized that pyrocatechol monoglucoside may act as a prodrug, releasing the bioactive pyrocatechol upon enzymatic hydrolysis in vivo, a common metabolic pathway for glycosylated natural products.

Antioxidant Properties of the Pyrocatechol Core

The pyrocatechol structure is a well-established pharmacophore for antioxidant activity. Its ability to donate hydrogen atoms from its hydroxyl groups allows it to effectively scavenge free radicals, thereby mitigating oxidative stress. The antioxidant capacity of pyrocatechol has been quantified in various in vitro assays.

Table 1: Radical Scavenging Activity of Pyrocatechol

| Compound | Assay | IC50 (µg/mL) |

| Pyrocatechol | DPPH | 18.57 |

Note: IC50 represents the concentration of the compound required to cause a 50% inhibition of the respective radical. A lower IC50 value indicates greater antioxidant activity.

Experimental Protocols for Antioxidant Assays

A grasp of the methodologies employed to assess antioxidant activity is crucial for the interpretation and replication of research findings.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay is predicated on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. This donation results in the reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine, a change that can be monitored spectrophotometrically.

-

Procedure:

-

A stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.

-

The test compound (pyrocatechol) is dissolved in a suitable solvent to create a range of concentrations.

-

A defined volume of each concentration of the test compound is mixed with the DPPH solution in a 96-well plate or a cuvette.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

The percentage of radical scavenging is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100, where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the corresponding compound concentrations.

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay evaluates the capacity of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a decrease in absorbance, which is proportional to the antioxidant's concentration and potency.

-

Procedure:

-

The ABTS•⁺ radical cation is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is then incubated in the dark at room temperature for 12-16 hours before use.

-

The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

-

Different concentrations of the test compound are added to the diluted ABTS•⁺ solution.

-

The absorbance is recorded at 734 nm after a set incubation period (e.g., 6 minutes).

-

The percentage of inhibition is calculated, and the IC50 value is determined in a manner similar to the DPPH assay.

-

Anti-inflammatory Mechanisms Modulated by the Pyrocatechol Core

Chronic inflammation is a key contributor to a multitude of diseases. Pyrocatechol has been demonstrated to exert potent anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Pyrocatechol has been shown to suppress LPS-induced inflammatory responses by inhibiting the activation of NF-κB.[1] This inhibition leads to a downstream reduction in the production of inflammatory mediators.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes. Pyrocatechol has been identified as an activator of the Nrf2 pathway.[1] This activation enhances the endogenous antioxidant capacity of cells, thereby contributing to its anti-inflammatory effects.

Table 2: Anti-inflammatory Effects of Pyrocatechol

| Cell Line | Stimulant | Pyrocatechol Concentration | Observed Effect |

| BV-2 microglia | LPS (1 µg/mL) | 2.5, 5, and 10 µM | Dose-dependent inhibition of NO production. Significant inhibition of iNOS, IL-6, TNFα, CCL2, and CXCL mRNA expression. |

NO: Nitric Oxide; iNOS: inducible Nitric Oxide Synthase; IL-6: Interleukin-6; TNFα: Tumor Necrosis Factor-alpha; CCL2 & CXCL: Chemokines.

Experimental Protocol for Assessing Anti-inflammatory Activity in a Cell-Based Assay

-

Cell Culture and Treatment:

-

Macrophage or microglial cell lines (e.g., RAW 264.7 or BV-2) are cultured in appropriate media and conditions.

-

Cells are pre-treated with various concentrations of the test compound (pyrocatechol) for a specified duration (e.g., 1 hour).

-

Inflammation is induced by adding a stimulant such as LPS (e.g., 1 µg/mL) and incubating for a further period (e.g., 12-24 hours).

-

-

Measurement of Nitric Oxide (NO) Production (Griess Assay):

-

The cell culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

-

The mixture is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at 540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

-

-

Analysis of Gene Expression (RT-PCR):

-

Total RNA is extracted from the cells.

-

Reverse transcription is performed to synthesize complementary DNA (cDNA).

-

Quantitative polymerase chain reaction (qPCR) is carried out using specific primers for target inflammatory genes (e.g., iNOS, TNFα, IL-6) and a housekeeping gene for normalization.

-

The relative gene expression is calculated to determine the effect of the test compound.

-

Enzyme Inhibition by the Pyrocatechol Core

The catechol moiety is a recognized structural feature in many enzyme inhibitors. This is particularly true for enzymes that metabolize catecholamines.

Inhibition of Catechol-O-methyltransferase (COMT)

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic degradation of catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine. Inhibitors of COMT are used in the treatment of Parkinson's disease to prevent the peripheral breakdown of levodopa, thereby increasing its bioavailability to the brain. The pyrocatechol structure is fundamental to the design of COMT inhibitors. While specific data for this compound is not available, pyrocatechol-containing compounds are known to be potent inhibitors of this enzyme.

Table 3: Enzyme Inhibitory Activity of Pyrocatechol Derivatives

| Enzyme | Inhibitor Type | Compound Class |

| Catechol-O-methyltransferase (COMT) | Competitive | Nitrocatechol derivatives |

General Experimental Protocol for Enzyme Inhibition Assay

-

Principle: The inhibitory effect of a compound on a specific enzyme is determined by measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor.

-

Procedure:

-

The enzyme, substrate, and buffer are combined in a reaction vessel (e.g., a cuvette or microplate well).

-

The test compound (inhibitor) is added at various concentrations. A control reaction without the inhibitor is also prepared.

-

The reaction is initiated by the addition of either the enzyme or the substrate.

-

The progress of the reaction is monitored over time by measuring the change in absorbance or fluorescence of a product or a coupled reporter molecule.

-

The initial reaction velocities are calculated from the linear portion of the progress curves.

-

The percentage of inhibition is calculated for each inhibitor concentration.

-

The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined from a dose-response curve.

-

Conclusion

While this compound remains a molecule with underexplored biological potential, the extensive research on its aglycone, pyrocatechol, provides a compelling case for its investigation. The pyrocatechol core exhibits significant antioxidant activity through radical scavenging and the activation of the Nrf2 pathway. It also demonstrates potent anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB pathway. Furthermore, the catechol moiety is a key feature for the inhibition of enzymes such as COMT.

Future research should focus on directly evaluating the biological activities of this compound to determine if it possesses its own unique properties or if it primarily functions as a more stable and potentially more bioavailable precursor to the bioactive pyrocatechol. Such studies are warranted to unlock the full therapeutic potential of this natural product derivative for the development of novel pharmaceuticals.

References

Pyrocatechol Monoglucoside: A Technical Guide for Drug Development Professionals

Abstract

Pyrocatechol (B87986) monoglucoside (CAS No: 2400-71-7), a naturally occurring phenolic glycoside, has garnered interest for its potential applications in the dermocosmetic and pharmaceutical fields. As the glycoside derivative of pyrocatechol (catechol), it presents modified physicochemical properties, such as increased water solubility, which may enhance its stability and bioavailability. This technical guide provides a comprehensive review of the current literature on pyrocatechol monoglucoside, focusing on its chemical properties, synthesis, and the biological activities of its parent compound. This document is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

This compound, chemically known as (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol, is a phenolic glycoside. It consists of a pyrocatechol (1,2-dihydroxybenzene) aglycone linked to a glucose molecule. This compound has been isolated from various natural sources, including plants of the Itoa and Salix genera, such as Itoa orientalis.[1] The addition of a glucose moiety to phenolic compounds like pyrocatechol is a common strategy in nature and in synthetic chemistry to increase water solubility and stability, which are often limiting factors for the therapeutic application of polyphenols.[2] While the biological activities of many phenolic compounds are well-documented, specific data on this compound is limited. However, its potential can be inferred from the known properties of phenolic glycosides and its aglycone, pyrocatechol, which is known to possess antioxidant properties and interact with various biological systems.[2][3]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is compiled from chemical databases and supplier information.

| Property | Value | Source |

| CAS Number | 2400-71-7 | --INVALID-LINK--[4] |

| Molecular Formula | C₁₂H₁₆O₇ | --INVALID-LINK--[5] |

| Molecular Weight | 272.25 g/mol | --INVALID-LINK--[5] |

| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol | PubChem |

| Synonyms | 2-Hydroxyphenyl β-D-glucopyranoside, Pyrocatechol-O-beta-D-glucopyranoside | PubChem |

| Appearance | Solid (details not widely specified) | N/A |

| Solubility | Presumed to have higher water solubility than pyrocatechol | --INVALID-LINK--[6] |

Synthesis and Isolation

This compound can be obtained through isolation from natural sources or via enzymatic synthesis.

Isolation from Natural Sources

This compound has been identified as a constituent of various plants. Notably, it has been isolated from Itoa orientalis and is listed as a component in extracts from the Salicaceae family.[1] Detailed protocols for its isolation from plant material are not extensively described in the readily available literature, but would typically involve extraction with a polar solvent followed by chromatographic purification techniques.

Enzymatic Synthesis

A reproducible method for synthesizing this compound and its polyglucoside derivatives involves enzymatic transglucosylation. This process offers a green chemistry approach to producing phenolic glucosides. The general workflow is depicted below.

Caption: Enzymatic Synthesis of this compound.

The synthesis relies on a glucosyltransferase enzyme, such as dextransucrase from Leuconostoc mesenteroides, which catalyzes the transfer of a glucose unit from a donor like sucrose to the phenolic acceptor, pyrocatechol.[6][7] This method can also yield di- and tri-glucoside derivatives.[6]

Biological Activity and Potential Applications

Direct and quantitative biological data for pure this compound is sparse in publicly accessible literature. However, its potential therapeutic value can be inferred from the well-documented activities of phenolic compounds and the known effects of its aglycone, pyrocatechol.

Rationale for Glycosylation

The primary motivation for using phenolic glucosides in therapeutic and cosmetic formulations is to improve the physicochemical properties of the parent polyphenol. Glycosylation typically increases water solubility and can protect the reactive phenolic hydroxyl groups from oxidation, thereby enhancing stability and potentially altering bioavailability.[2]

Caption: Rationale for the Glycosylation of Phenolic Compounds.

Predicted Biological Activities

Patents related to this compound suggest its utility in applications where general phenolic compounds are active. These activities include:

It is important to note that these are predicted activities based on the chemical class, and specific experimental validation for this compound is required. The compound was included as an active component of Dioscorea Nipponica Rhizoma in a network pharmacology study against Graves' Disease, although its specific targets and contribution were not detailed.[8]

Activity of the Aglycone: Pyrocatechol

Upon administration, it is plausible that this compound could be hydrolyzed by glucosidases in the gut or within cells to release pyrocatechol and glucose. Pyrocatechol itself has known biological effects, including acting as an antioxidant.[3] However, it can also induce convulsions and has been shown to activate central cholinergic systems.[4] High concentrations of pyrocatechol can be cytotoxic, highlighting the need for careful dose-response studies.

Caption: Potential In Vivo Metabolic Pathway of this compound.

Quantitative Data

The available literature is notably sparse on quantitative biological data such as IC₅₀ or EC₅₀ values for this compound. The primary quantitative data found relates to analytical characterization from synthesis experiments.

| Analyte | Retention Time (min) | m/z [M-H]⁻ | Analytical Method | Source |

| Pyrocatechol | 13.78 | 108.74 | HPLC (Method 1) | --INVALID-LINK--[7] |

| This compound | 16.80 | 271.01 | HPLC (Method 1) | --INVALID-LINK-- [7] |

| Pyrocatechol diglucoside | 14.88 | 433.05 | HPLC (Method 1) | --INVALID-LINK--[7] |

Note: The reported retention times are specific to the chromatographic conditions outlined in the cited patent and will vary with different methods.

Experimental Protocols

The most well-documented experimental procedure for this compound is its enzymatic synthesis.

Protocol: Enzymatic Synthesis of this compound

This protocol is adapted from the procedure described in European Patent EP1867729A1.[7]

Objective: To synthesize this compound from pyrocatechol and sucrose using a glucosyltransferase.

Materials:

-

Pyrocatechol (Sigma, reference C 9510 or equivalent)

-

Sucrose

-

Glucosyltransferase enzyme preparation (e.g., dextransucrase from L. mesenteroides)

-

Buffer solution (e.g., 20 mM sodium acetate, pH 5.2, containing 5 mM CaCl₂)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

Procedure:

-

Prepare Reaction Medium: Create a reaction medium containing:

-

Pyrocatechol (e.g., 100 mM)

-

Sucrose (e.g., 584 mM)

-

Glucosyltransferase enzyme in a suitable buffer. The enzyme activity should be adjusted so the enzyme preparation volume is no more than 20% of the final reaction volume.

-

-

Incubation: Incubate the reaction medium at 30°C (± 0.2°C) for approximately 21-22 hours with appropriate stirring.

-

Sampling: After incubation, take an aliquot of the reaction medium for analysis.

-

Sample Preparation: Dilute the sample (e.g., 5-fold or 50-fold) with a solution of methanol and water (e.g., 40:60 v/v) to stop the enzymatic reaction and prepare it for analysis.

-

Analysis: Analyze the diluted sample by HPLC to identify and quantify the products formed (pyrocatechol, this compound, and other glucosides).

Protocol: HPLC Analysis

This protocol is a general representation based on methods described in the patent literature for analyzing the synthesis products.[7]

Objective: To separate and identify pyrocatechol and its glucosylated derivatives.

Instrumentation:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column.

Conditions:

-

Mobile Phase: A gradient of two solvents:

-

Solvent A: Water with 0.05% trifluoroacetic acid (TFA).

-

Solvent B: Methanol with 0.05% TFA.

-

-

Gradient: A linear gradient from a low to a high percentage of Solvent B over a set time (e.g., 0-100% B over 20-30 minutes).

-

Flow Rate: ~1.0 mL/min.

-

Detection Wavelength: 276 nm (for pyrocatechol and its derivatives).

-

Identification: Peaks are identified by comparing their retention times and mass spectrometry data (if available) with known standards.

Conclusion and Future Directions

This compound is a phenolic glycoside with potential for use in various therapeutic and cosmetic applications, primarily due to the favorable modifications in solubility and stability conferred by the glucose moiety. While robust methods for its enzymatic synthesis have been established, a significant gap exists in the literature regarding its specific biological activities, mechanism of action, and pharmacokinetic profile.

For drug development professionals, this compound represents an intriguing but underdeveloped candidate. Future research should prioritize:

-

In vitro biological screening: Comprehensive testing to validate its predicted antioxidant, anti-inflammatory, and other activities, including determination of IC₅₀ values.

-

Mechanism of action studies: Elucidating the specific cellular pathways and molecular targets it may modulate.

-

Pharmacokinetic and metabolism studies: Understanding its absorption, distribution, metabolism (including hydrolysis to pyrocatechol), and excretion (ADME) profile in vivo.

-

Toxicology assessment: Evaluating its safety profile compared to its aglycone, pyrocatechol.

Addressing these knowledge gaps is essential to unlock the full therapeutic potential of this promising compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Page loading... [guidechem.com]

- 4. 1,2-Benzenediol | CAS:120-80-9 | Manufacturer ChemFaces [chemfaces.com]

- 5. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]

- 6. US9828407B2 - Water soluble and activable phenolic derivatives with dermocosmetic and therapeutic applications and process for preparing said derivatives - Google Patents [patents.google.com]

- 7. EP1867729A1 - Water soluble phenolics derivatives with dermocosmetic and therapeutic applications - Google Patents [patents.google.com]

- 8. Diosgenin From Dioscorea Nipponica Rhizoma Against Graves’ Disease—On Network Pharmacology and Experimental Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Pyrocatechol Monoglucoside: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocatechol (B87986) monoglucoside, a phenolic glycoside, is a compound of interest in various fields, including pharmaceuticals and cosmetics, due to the enhanced stability and bioavailability of the glucoside form compared to its aglycone, pyrocatechol (also known as catechol). The addition of a glucose moiety to pyrocatechol can modulate its biological activity and physicochemical properties. This document provides detailed application notes and protocols for the primary synthesis methods of pyrocatechol monoglucoside, focusing on both enzymatic and chemical approaches.

Synthesis Methodologies

The synthesis of this compound can be broadly categorized into two main strategies: enzymatic synthesis and chemical synthesis. Enzymatic methods offer high regioselectivity and stereoselectivity under mild reaction conditions, making them an environmentally friendly option. Chemical synthesis, while often requiring protective group strategies and harsher conditions, provides a versatile alternative.

Enzymatic Synthesis

Enzymatic glycosylation is a highly efficient and specific method for the synthesis of this compound. The most common enzymes employed for this purpose are glucansucrases, which belong to the glycoside hydrolase family 70 (GH70).[1] These enzymes catalyze the transfer of a glucose unit from a donor substrate, typically sucrose (B13894), to an acceptor molecule, in this case, pyrocatechol.

Key Advantages of Enzymatic Synthesis:

-

High Specificity: Enzymes can selectively glycosylate one of the two hydroxyl groups of pyrocatechol, leading to a specific isomer.

-

Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions at moderate temperatures and pH, which helps to prevent the degradation of sensitive molecules.

-

Environmentally Friendly: This method avoids the use of toxic reagents and solvents often required in chemical synthesis.

Chemical Synthesis

Chemical glycosylation methods, such as the Koenigs-Knorr and Helferich reactions, are well-established for the formation of glycosidic bonds.[2][3][4] These methods typically involve the reaction of a glycosyl halide (e.g., acetobromoglucose) with an alcohol (pyrocatechol) in the presence of a promoter, such as a heavy metal salt.

Key Considerations for Chemical Synthesis:

-

Protecting Groups: To avoid unwanted side reactions, it is often necessary to protect the hydroxyl groups of the glucose donor and, in some cases, one of the hydroxyl groups of pyrocatechol.

-

Stereoselectivity: The stereochemical outcome of the glycosylation reaction can be influenced by various factors, including the nature of the protecting groups, the solvent, and the promoter used.

-

Reaction Conditions: Chemical glycosylation may require anhydrous conditions and the use of stoichiometric amounts of often toxic promoters.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data for different synthesis methods of this compound and related phenolic glycosides.

| Method | Enzyme/Catalyst | Donor Substrate | Acceptor Substrate | Reaction Conditions | Yield/Conversion | Reference |

| Enzymatic | Glucansucrase (from Leuconostoc citreum DSM 5577) | Sucrose | Caffeic Acid (related catechol compound) | pH 5.5, 30°C, 24 h | Up to 74% | [5] |

| Enzymatic | Glucansucrase (from Leuconostoc citreum DSM 5577) | Sucrose | (+)-Catechin | - | >40% conversion | [6] |

| Chemical | Silver(I) oxide / TMSOTf (Koenigs-Knorr) | Acetobromoglucose | Alcohol | Mild, neutral pH | High yields (general) | [7][8] |

| Chemical | Fe-beta Zeolite (Helferich-type) | Peracetylated β-D-galactopyranose | Cetyl alcohol | Solvent-free | Up to 63% | [9] |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Glucansucrase

This protocol describes a general method for the enzymatic synthesis of this compound using a glucansucrase enzyme.

Materials:

-

Glucansucrase (e.g., from Leuconostoc species)

-

Pyrocatechol

-

Sucrose

-

Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.5)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/methanol (B129727) mixture)

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve pyrocatechol (e.g., 10 mM) and sucrose (e.g., 100 mM) in sodium acetate buffer.

-

Enzyme Addition: Add the glucansucrase enzyme to the reaction mixture to a final concentration of approximately 1-5 U/mL.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically around 30-37°C) with gentle agitation for 24-48 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Reaction Quenching: Once the reaction is complete, terminate it by heating the mixture to 100°C for 10 minutes to denature the enzyme.

-

Product Extraction: Cool the reaction mixture to room temperature and extract the products with ethyl acetate.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in ethyl acetate) to obtain the pure this compound.

Protocol 2: Chemical Synthesis of this compound via Koenigs-Knorr Reaction

This protocol outlines a general procedure for the chemical synthesis of this compound using the Koenigs-Knorr reaction. This reaction should be performed in a fume hood with appropriate personal protective equipment.

Materials:

-

Pyrocatechol (mono-protected if regioselectivity is desired)

-

Acetobromoglucose (α-D-glucopyranosyl bromide, tetra-O-acetyl)

-

Silver(I) oxide (Ag₂O) or Silver carbonate (Ag₂CO₃)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable anhydrous solvent

-

Molecular sieves (4 Å)

-

Sodium methoxide (B1231860) solution in methanol

-

Dowex 50W-X8 (H⁺ form) resin

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add pyrocatechol and molecular sieves to anhydrous DCM. Stir the mixture at room temperature for 30 minutes.

-

Addition of Reagents: Add silver(I) oxide to the suspension. Then, add a solution of acetobromoglucose in anhydrous DCM dropwise to the reaction mixture while stirring in the dark.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves. Wash the Celite pad with DCM.

-

Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude protected this compound.

-

Purification of Protected Glucoside: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Deacetylation (Zemplén conditions): Dissolve the purified protected glucoside in anhydrous methanol. Add a catalytic amount of sodium methoxide solution and stir at room temperature. Monitor the deprotection by TLC.

-

Neutralization: Once the deacetylation is complete, neutralize the reaction mixture with Dowex 50W-X8 (H⁺ form) resin.

-

Final Purification: Filter the resin and concentrate the filtrate to yield the final product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

Caption: Workflow for the enzymatic synthesis of this compound.

References

- 1. Enzymatic glucosylation of polyphenols using glucansucrases and branching sucrases of glycoside hydrolase family 70 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Helferich method - Wikipedia [en.wikipedia.org]

- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 4. About: Koenigs–Knorr reaction [dbpedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Zeolite-catalyzed Helferich-type glycosylation of long-chain alcohols. Synthesis of acetylated alkyl 1,2-trans glycopyranosides and alkyl 1,2-cis C2-hydroxy-glycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Enzymatic Synthesis of Pyrocatechol Monoglucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enzymatic synthesis of pyrocatechol (B87986) monoglucoside, a glycosylated derivative of pyrocatechol. Glycosylation can improve the solubility, stability, and bioavailability of phenolic compounds, making this process relevant for pharmaceutical and nutraceutical research. The protocol utilizes the recombinant N-terminally truncated glucansucrase Gtf180-ΔN from Lactobacillus reuteri 180, which efficiently catalyzes the transfer of a glucose moiety from sucrose (B13894) to pyrocatechol. This application note includes procedures for enzyme expression and purification, the enzymatic glucosylation reaction, and subsequent purification and characterization of the product.

Introduction

Pyrocatechol, a dihydroxyphenolic compound, exhibits a range of biological activities but can be limited by factors such as poor stability and bioavailability. Enzymatic glycosylation offers a highly specific and efficient method to modify such compounds, often leading to derivatives with enhanced physicochemical and pharmacological properties.[1] Glucansucrases, such as Gtf180-ΔN from Lactobacillus reuteri 180, are versatile enzymes that can utilize sucrose as a donor substrate to glycosylate a variety of acceptor molecules, including phenolic compounds.[1][2] This protocol details the synthesis of pyrocatechol monoglucoside using this enzymatic approach.

Data Presentation

Table 1: Optimized Reaction Conditions for the Enzymatic Synthesis of this compound

| Parameter | Value | Reference |

| Enzyme | Recombinant Gtf180-ΔN from Lactobacillus reuteri 180 | [2] |

| Acceptor Substrate | Pyrocatechol | [2] |

| Donor Substrate | Sucrose | [2] |

| Pyrocatechol Concentration | 400 mM | [2] |

| Sucrose Concentration | 1000 mM (1 M) | [2] |

| Enzyme Concentration | 1 U/mL | [2] |

| Buffer | 25 mM Sodium Acetate (B1210297) | [2] |

| pH | 4.7 | [2] |

| Additive | 1 mM CaCl₂ | [2] |

| Temperature | 37 °C | [2] |

| Reaction Time | 2 hours | [2] |

Experimental Protocols

Production and Purification of Recombinant Gtf180-ΔN Enzyme

This protocol is adapted from Kralj et al., 2004 as referenced in Devlamynck et al., 2016.[2][3]

1.1. Expression in E. coli

-

Transform E. coli BL21(DE3) cells with an expression vector containing the gene for the N-terminally truncated Gtf180 (Gtf180-ΔN) with a C-terminal His-tag.

-

Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Use the overnight culture to inoculate 1 L of Terrific Broth (TB) medium.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to grow the culture at 18°C for 16-20 hours with shaking.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

1.2. Purification

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Wash the column with several column volumes of wash buffer to remove unbound proteins.

-

Elute the His-tagged Gtf180-ΔN enzyme with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Collect the fractions containing the purified enzyme and dialyze against storage buffer (25 mM sodium acetate, pH 4.7, 1 mM CaCl₂).

-

Determine the protein concentration and enzymatic activity. One unit of enzyme activity is defined as the amount of enzyme that releases 1 µmol of fructose (B13574) per minute from sucrose.

Enzymatic Synthesis of this compound

This protocol is based on the method described by Devlamynck et al., 2016.[2]

2.1. Reaction Setup

-

Prepare a 100 mL reaction mixture in a suitable vessel.

-

Add 25 mM sodium acetate buffer (pH 4.7).

-

Add 1 mM CaCl₂.

-

Dissolve pyrocatechol to a final concentration of 400 mM.

-

Dissolve sucrose to a final concentration of 1 M.

-

Add the purified Gtf180-ΔN enzyme to a final concentration of 1 U/mL.

-

Incubate the reaction mixture at 37°C for 2 hours with gentle stirring.

2.2. Reaction Termination

-

Terminate the reaction by heating the mixture at 95°C for 10 minutes to inactivate the enzyme.[2]

Purification of this compound

3.1. Sample Preparation

-

After heat inactivation, centrifuge the reaction mixture at 10,000 x g for 15 minutes to pellet the denatured enzyme and any insoluble material.

-

Filter the supernatant through a 0.22 µm filter.

3.2. Silica (B1680970) Gel Column Chromatography

-

Pack a silica gel column with an appropriate size for the reaction scale.

-

Equilibrate the column with a non-polar solvent such as hexane.

-

Concentrate the filtered reaction supernatant under reduced pressure to a smaller volume.

-

Load the concentrated sample onto the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane. Start with a low percentage of ethyl acetate and gradually increase the polarity.

-

Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane) and visualizing with a UV lamp.

-

Pool the fractions containing the purified this compound.

-

Evaporate the solvent under reduced pressure to obtain the purified product.

Product Characterization

-

High-Performance Liquid Chromatography (HPLC): Analyze the purity of the final product using a C18 reverse-phase column with a water/acetonitrile gradient mobile phase and UV detection.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the this compound by ¹H and ¹³C NMR spectroscopy. The spectra should show characteristic signals for both the pyrocatechol and glucose moieties.

-

Mass Spectrometry (MS): Determine the molecular weight of the product to further confirm its identity.

Visualization

Caption: Workflow for the enzymatic synthesis of this compound.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000957) [hmdb.ca]

- 2. Glucansucrase Gtf180-ΔN of Lactobacillus reuteri 180: enzyme and reaction engineering for improved glycosylation of non-carbohydrate molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.rug.nl [pure.rug.nl]

Application Notes and Protocols for the Quantification of Pyrocatechol Monoglucoside in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction